molecular formula C12H7F3O4 B12139994 Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester CAS No. 89568-34-3

Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester

Cat. No.: B12139994
CAS No.: 89568-34-3
M. Wt: 272.18 g/mol
InChI Key: RIOLMWUWALRPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is known for its unique structure, which includes a trifluoroacetic acid ester linked to a 4-methyl-2-oxo-2H-1-benzopyran moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester involves several steps. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoroacetic ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, perfumes, and other industrial chemicals

Mechanism of Action

The mechanism of action of acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester involves its interaction with specific molecular targets and pathways. The trifluoroacetic ester group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoroacetic ester group with the coumarin scaffold, which imparts distinct chemical and biological properties.

Biological Activity

Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, commonly referred to as (4-methyl-2-oxochromen-7-yl) 2,2,2-trifluoroacetate, is a synthetic compound belonging to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • CAS Number: 89568-34-3
  • Molecular Formula: C₁₂H₇F₃O₄
  • Molecular Weight: 272.177 g/mol
  • Structure: The compound features a benzopyran core with trifluoroacetate and methyl substituents that influence its biological properties.

Antimicrobial Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that several coumarin analogues showed formidable antibacterial properties against various strains of gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 25 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Coumarin Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity Level
Compound AStaphylococcus aureus6.25Significant
Compound BBacillus subtilis12.5Moderate
Compound CEscherichia coli25Moderate
Compound DMethicillin-resistant S. aureus (MRSA)50Limited

Anti-inflammatory Activity

In addition to antimicrobial effects, benzopyran derivatives have shown anti-inflammatory properties. A study focused on the structure–activity relationship (SAR) of various benzopyran compounds revealed that modifications at specific positions on the benzopyran ring could enhance anti-inflammatory activity. For instance, compounds with electron-donating groups exhibited higher efficacy in inhibiting pro-inflammatory cytokines compared to their counterparts with electron-withdrawing groups .

The biological activity of this compound is believed to stem from its ability to interact with bacterial cell membranes and inhibit essential enzymes involved in bacterial growth and replication. The presence of trifluoromethyl groups enhances lipophilicity, allowing better membrane penetration and interaction with target sites within microbial cells .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various coumarin derivatives against clinical isolates of MRSA. The results indicated that certain derivatives, particularly those containing the trifluoroacetate moiety, demonstrated significant inhibition zones in agar diffusion assays compared to standard antibiotics like methicillin .

In Vivo Studies

In vivo studies assessing the anti-inflammatory effects of benzopyran derivatives showed promising results in animal models. These studies highlighted a reduction in edema and inflammatory markers following treatment with these compounds, suggesting potential therapeutic applications in inflammatory diseases .

Properties

CAS No.

89568-34-3

Molecular Formula

C12H7F3O4

Molecular Weight

272.18 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C12H7F3O4/c1-6-4-10(16)19-9-5-7(2-3-8(6)9)18-11(17)12(13,14)15/h2-5H,1H3

InChI Key

RIOLMWUWALRPQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.